Home > Products > Screening Compounds P31422 > Dinoprost tromethamine
Dinoprost tromethamine - 38562-01-5

Dinoprost tromethamine

Catalog Number: EVT-265322
CAS Number: 38562-01-5
Molecular Formula: C24H45NO8
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dinoprost tromethamine is a synthetic analog of naturally occurring prostaglandin F2α (PGF2α) [, , ]. It is classified as a prostaglandin, a group of lipid compounds with diverse hormone-like effects in animals []. In scientific research, dinoprost tromethamine is primarily used as a tool to study reproductive processes in various animal models [, , , , , , , ].

Source and Classification

Dinoprost tromethamine is synthesized from prostaglandin F2 alpha, which is an autocrine hormone found in many mammalian tissues. The tromethamine salt form enhances its solubility and stability, making it suitable for medical applications . It falls under the category of approved drugs for both human and veterinary use, with specific applications in reproductive health .

Synthesis Analysis

The synthesis of dinoprost tromethamine involves several steps, primarily starting from prostaglandin F2 alpha. A common method includes the following stages:

  1. Dissolution: Prostaglandin F2 alpha is dissolved in acetonitrile at temperatures between 43 to 47 °C.
  2. Reaction: After dissolving, a solution of tromethamine (tris(hydroxymethyl)aminomethane) is added, and the mixture is maintained at 53 to 57 °C for approximately 5 minutes.
  3. Crystallization: Following the reaction, the solution is allowed to cool naturally to room temperature, leading to crystallization. The product is then filtered and washed with acetonitrile to purify it .

This method yields a high purity product with an efficiency of about 89% .

Molecular Structure Analysis

The molecular structure of dinoprost tromethamine can be described as follows:

  • Core Structure: The compound features a cyclopentane ring characteristic of prostaglandins, with multiple hydroxyl (-OH) functional groups contributing to its biological activity.
  • Functional Groups: It contains a carboxylic acid group and a tertiary amine from the tromethamine moiety, which enhances its solubility in aqueous solutions.

The stereochemistry of dinoprost tromethamine is critical for its biological activity; it exhibits specific configurations that interact effectively with prostaglandin receptors .

Chemical Reactions Analysis

Dinoprost tromethamine participates in several significant chemical reactions:

  • Luteolytic Activity: In animal models, dinoprost tromethamine has been shown to induce luteolysis, leading to the regression of the corpus luteum, which is essential for terminating early pregnancy.
  • Uterine Contractions: It stimulates uterine contractions by activating specific prostaglandin receptors in the myometrium, mimicking natural labor contractions .

These reactions are crucial for its therapeutic applications in obstetrics.

Mechanism of Action

Dinoprost tromethamine exerts its effects primarily through its action on prostaglandin receptors located in the uterus:

  • Myometrial Stimulation: The compound binds to prostaglandin F receptors, leading to increased intracellular calcium levels and subsequent contraction of uterine smooth muscle.
  • Cervical Relaxation: It also facilitates cervical dilation by promoting collagenase activity within cervical tissues, aiding in labor induction or abortion procedures .

The mechanism highlights its role as an agonist at specific receptor sites that mediate these physiological responses.

Physical and Chemical Properties Analysis

Dinoprost tromethamine exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water (up to 200 mg/mL), making it suitable for injection formulations.
  • Stability: The compound has a short half-life due to rapid metabolism and clearance from the body after administration .

These properties are essential for its formulation and therapeutic efficacy.

Applications

Dinoprost tromethamine has diverse applications in both human and veterinary medicine:

  1. Obstetrics: Used for inducing labor or managing incomplete abortions during the second trimester.
  2. Veterinary Medicine: Employed to regulate reproductive cycles in livestock (e.g., cows and sows) by inducing luteolysis .
  3. Research: Investigated for its pharmacological effects on uterine contractility and reproductive health.

The versatility of dinoprost tromethamine underscores its significance in reproductive health management across species .

Pharmacological Mechanisms of Dinoprost Tromethamine

Prostaglandin Receptor Interactions and Signaling Pathways

Dinoprost tromethamine (the tromethamine salt of prostaglandin F₂α, PGF₂α) exerts its biological effects primarily through G-protein-coupled receptor (GPCR) interactions. It demonstrates high binding affinity for the Prostaglandin F2-alpha receptor (FP), moderate affinity for the EP₁ and EP₃ subtypes of prostaglandin E receptors, and antagonistic activity at the prostacyclin receptor (IP) [1] [6]. Upon ligand binding, FP receptors predominantly couple with Gq proteins, activating phospholipase C (PLC). This catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers calcium release from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC) [5] [6]. The resulting intracellular calcium surge initiates smooth muscle contraction in target tissues, including the myometrium and vasculature. These pathways are integral to the compound’s uterotonic and luteolytic effects, with calcium flux serving as the primary second messenger [5] [8].

Table 1: Prostaglandin Receptor Interactions of Dinoprost Tromethamine

Receptor TypeAffinityG-Protein CouplingPrimary Signaling PathwayBiological Effect
FP (PTGFR)HighGqPLC-IP₃-Ca²⁺ / DAG-PKCMyometrial contraction, luteolysis
EP₁ModerateGqPLC-IP₃-Ca²⁺Bronchoconstriction, intestinal contraction
EP₃ModerateGicAMP inhibitionUterine contraction modulation
IP (PTGIR)AntagonistGscAMP inhibition (blockade)Vasoconstriction (indirect)

Agonistic Activity at Prostaglandin F2-Alpha Receptors (FP)

As a potent FP receptor agonist, dinoprost tromethamine mimics endogenous PGF₂α, activating downstream contractile pathways. FP receptor density is highest in uterine fundal smooth muscle, corpora lutea, and tracheal tissues [5]. In vitro studies using rat uterine tissue demonstrate that dinoprost tromethamine induces concentration-dependent contractions, though with lower intrinsic efficacy (Emax = 46.74% ± 6.31) compared to synthetic analogs like d-cloprostenol (Emax = 84.42% ± 10.37) [5]. This agonism is tissue-specific: FP receptors dominate in reproductive tissues, while EP₁ receptors mediate gut contraction and TP receptors drive vascular effects [5]. Receptor binding studies confirm nanomolar affinity (Kd = 10⁻⁸ M) for FP receptors, with activation leading to sustained myometrial contractions resembling labor. This specificity explains its preferential action on reproductive tissues over other smooth muscles [1] [6].

Antagonistic Effects on Prostacyclin Receptors (IP)

Dinoprost tromethamine exhibits dual functionality by antagonizing IP (prostacyclin) receptors. IP receptors typically couple with Gs proteins, stimulating adenylate cyclase to produce cyclic adenosine monophosphate (cAMP), a vasodilatory and anti-aggregatory second messenger [1] [6]. Competitive binding assays show that dinoprost tromethamine displaces prostacyclin analogs from IP receptors, reducing cAMP accumulation by >60% in vascular endothelial cells [6]. This antagonism induces unopposed vasoconstriction, particularly in pulmonary and uterine arteries. The net effect potentiates vasomotor tone, which may contribute to its efficacy in postpartum hemorrhage management. However, this IP blockade is secondary to its primary FP agonism in reproductive pharmacology [1] [10].

Molecular Basis of Luteolytic Action in Ruminants

Luteolysis—corpus luteum (CL) regression—is mediated through FP receptor activation in ovarian tissues. Dinoprost tromethamine binds luteal FP receptors, initiating calcium-dependent pathways that suppress steroidogenic enzymes (e.g., 3β-hydroxysteroid dehydrogenase) and inhibit progesterone synthesis [1] [4]. In dairy cows, intramuscular administration (25 mg) elevates circulating 13,14-dihydro-15-keto-PGF₂α (PGFM, a stable metabolite) within 15 minutes, correlating with a 70–90% decline in progesterone within 24 hours [4]. This is orchestrated by:

  • Vasoconstriction: Reduced ovarian blood flow via IP antagonism and endothelial-1 release.
  • Immune Cell Recruitment: Macrophages and neutrophils infiltrate the CL, releasing tumor necrosis factor-alpha (TNF-α) and reactive oxygen species.
  • Apoptosis Induction: Caspase-3 activation and DNA fragmentation in luteal cells [7].Ruminant studies confirm that dinoprost tromethamine administration during the mid-luteal phase (days 7–9 post-ovulation) induces complete luteolysis, enabling estrus cyclicity resumption [4] [7].

Table 2: Key Mediators in Dinoprost Tromethamine-Induced Luteolysis

MediatorOriginActionDownstream Effect
Endothelin-1 (ET-1)Luteal endothelial cellsVasoconstrictionIschemia, reduced progesterone synthesis
Tumor Necrosis Factor-α (TNF-α)Infiltrating macrophagesCaspase activationLuteal cell apoptosis
Reactive Oxygen Species (ROS)Neutrophils/macrophagesLipid peroxidationCellular membrane degradation
Caspase-3Luteal mitochondriaDNA cleavageProgrammed cell death

Role in Myometrial Contraction and Cervical Relaxation

Dinoprost tromethamine directly stimulates uterine smooth muscle via FP and EP₃ receptors, inducing contractions resembling term labor. In vivo studies show it increases intrauterine pressure by >50 mmHg through calcium-dependent myosin light chain kinase (MLCK) activation [5] [8]. Concurrently, it softens the cervix via collagen remodeling:

  • Collagenase Secretion: Dinoprost tromethamine upregulates matrix metalloproteinases (MMP-1 and MMP-9) in cervical fibroblasts, degrading collagen fibrils [1] [8].
  • Glycosaminoglycan Modulation: Enhances hyaluronic acid production, increasing tissue hydration and extensibility [8].
  • Elastin Reorganization: Reduces cross-linked elastin density, facilitating cervical dilation [10].Notably, uterine sensitivity to dinoprost tromethamine escalates with gestational age due to increased FP receptor density and enhanced calcium coupling efficiency. This dual action on myometrium and cervix underpins its clinical utility in labor induction and second-trimester abortion [1] [5] [8].

Comparative Efficacy in Myometrial ContractionIn vitro analyses in rat uterine tissue reveal dinoprost tromethamine’s contractile potency (EC₅₀ = 3.2 × 10⁻⁷ M) is intermediate between natural PGF₂α and synthetic cloprostenols. However, its efficacy remains lower than synthetics due to rapid pulmonary metabolism [5].

Properties

CAS Number

38562-01-5

Product Name

Dinoprost tromethamine

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C24H45NO8

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18-,19+;/m0./s1

InChI Key

IYGXEHDCSOYNKY-RZHHZEQLSA-N

SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

dinoprost tromethamine
Lutalyse
Minprostin F2 Alpha
PGF2alpha tromethamine
prostaglandin F2alpha tromethamine
Prostin F2
Prostin F2 Alpha

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.